molecular formula C42H82NO8P B13823941 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine

2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine

Cat. No.: B13823941
M. Wt: 760.1 g/mol
InChI Key: WTJKGGKOPKCXLL-RYDYYDTQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production often involves the extraction and purification of natural phospholipids from sources like soybeans or egg yolk. This process uses non-toxic solvent extraction and chromatographic procedures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ozone or other oxidizing agents.

    Hydrolysis: Phospholipase enzymes under physiological conditions.

Major Products Formed:

    Oxidation: Various oxidized lipid species.

    Hydrolysis: Lysophosphatidylcholine and free fatty acids.

Scientific Research Applications

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is widely used in scientific research due to its role in mimicking cell membrane properties. Some of its applications include:

Comparison with Similar Compounds

  • 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
  • 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
  • 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which includes one saturated (palmitic acid) and one unsaturated (oleic acid) fatty acid. This composition allows it to mimic the natural lipid composition of mammalian cell membranes more accurately than some other phospholipids .

Properties

Molecular Formula

C42H82NO8P

Molecular Weight

760.1 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20+/t40-/m1/s1

InChI Key

WTJKGGKOPKCXLL-RYDYYDTQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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